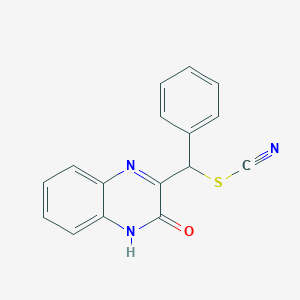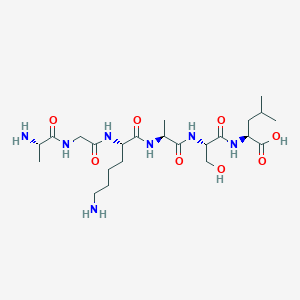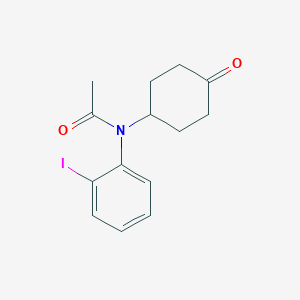
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an iodine atom at the 2-position and a cyclohexyl ring with a ketone group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-oxocyclohexanecarboxylic acid.
Formation of Intermediate: The 2-iodoaniline is first reacted with acetic anhydride to form N-(2-iodophenyl)acetamide.
Cyclohexylation: The intermediate N-(2-iodophenyl)acetamide is then reacted with 4-oxocyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The ketone group on the cyclohexyl ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is N-(2-Iodophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Chlorophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Fluorophenyl)-N-(4-oxocyclohexyl)acetamide
Uniqueness
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding interactions and reaction pathways.
Propriétés
Numéro CAS |
369387-34-8 |
|---|---|
Formule moléculaire |
C14H16INO2 |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
N-(2-iodophenyl)-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C14H16INO2/c1-10(17)16(11-6-8-12(18)9-7-11)14-5-3-2-4-13(14)15/h2-5,11H,6-9H2,1H3 |
Clé InChI |
MQOUGFLRVCEHSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1CCC(=O)CC1)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
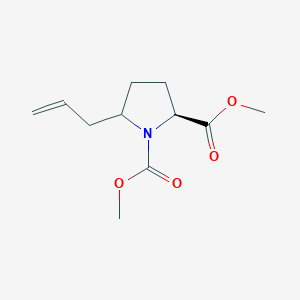
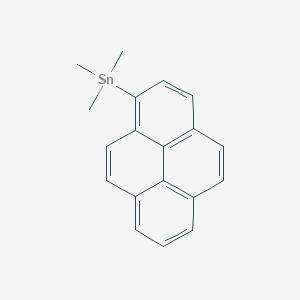
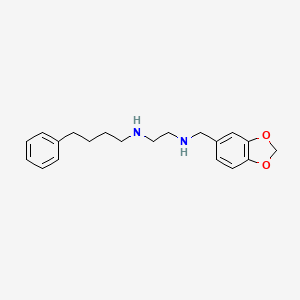
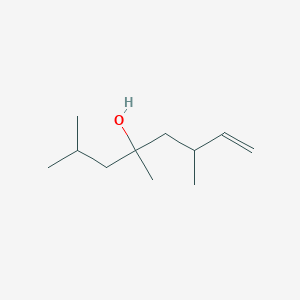
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
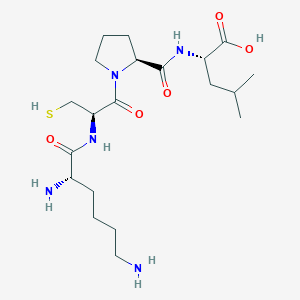
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
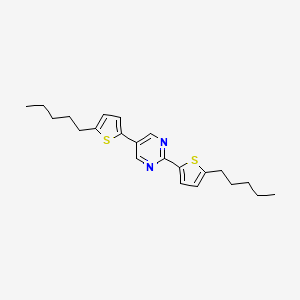
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
